molecular formula C5H14N2 B1433446 1,5-Pentane-1,1,5,5-D4-diamine CAS No. 95596-35-3

1,5-Pentane-1,1,5,5-D4-diamine

Cat. No.: B1433446
CAS No.: 95596-35-3
M. Wt: 106.2 g/mol
InChI Key: VHRGRCVQAFMJIZ-CQOLUAMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

1,5-Pentane-1,1,5,5-D4-diamine plays a significant role in biochemical reactions, particularly in the production of cadaverine, a precursor for nylon PA5X . It interacts with enzymes such as lysine decarboxylase, which catalyzes the decarboxylation of lysine to produce cadaverine . This interaction is crucial for the efficient production of cadaverine, which is essential for the synthesis of bio-based nylon .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of lysine decarboxylase, leading to the production of cadaverine . This, in turn, impacts cellular metabolism by providing a precursor for the synthesis of bio-based nylon, which is essential for various industrial applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with lysine decarboxylase. This enzyme catalyzes the decarboxylation of lysine to produce cadaverine . The binding of this compound to lysine decarboxylase enhances the enzyme’s activity, leading to increased production of cadaverine . This interaction is essential for the efficient synthesis of bio-based nylon .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that the compound maintains its effectiveness in producing cadaverine, although its stability may be affected by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances the activity of lysine decarboxylase, leading to increased production of cadaverine . At higher doses, toxic or adverse effects may be observed, including potential impacts on cellular function and metabolism . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing any adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the production of cadaverine. It interacts with lysine decarboxylase, which catalyzes the decarboxylation of lysine to produce cadaverine . This metabolic pathway is crucial for the synthesis of bio-based nylon, as cadaverine serves as a precursor for nylon PA5X . The compound’s involvement in this pathway highlights its importance in industrial applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are essential for its activity and function in producing cadaverine .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on lysine decarboxylase activity . Targeting signals or post-translational modifications may direct the compound to particular organelles, enhancing its effectiveness in catalyzing the production of cadaverine . This subcellular localization is crucial for the compound’s role in biochemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Pentane-1,1,5,5-D4-diamine is generally synthesized through chemical methods. One common approach involves reacting pentanediamine with sodium or potassium deuteride in a suitable solvent to obtain deuterated pentanediamine . This intermediate is then reacted with an appropriate amine compound to yield the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Pentane-1,1,5,5-D4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce simpler amines .

Properties

IUPAC Name

1,1,5,5-tetradeuteriopentane-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c6-4-2-1-3-5-7/h1-7H2/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRGRCVQAFMJIZ-CQOLUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCC([2H])([2H])N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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